6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride

Description

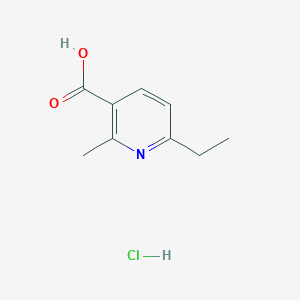

6-Ethyl-2-methylpyridine-3-carboxylic acid hydrochloride is a pyridine derivative characterized by a substituted aromatic ring system. The compound features an ethyl group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 3, with a hydrochloride salt enhancing its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

6-ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-3-7-4-5-8(9(11)12)6(2)10-7;/h4-5H,3H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDESKGHJASFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride typically involves the alkylation of 2-methylpyridine followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of ethyl halides to introduce the ethyl group. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-ethyl-2-methylpyridine-3-carboxylic acid hydrochloride with structurally related pyridine derivatives and hydrochloride salts, focusing on molecular properties, substituents, and applications:

Key Structural and Functional Insights:

- The hydrochloride salt in the target compound and analogs like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride significantly improves aqueous solubility, critical for bioavailability in pharmaceuticals .

Functional Group Variations :

- Carboxylic acid vs. ester : The free carboxylic acid in the target compound (vs. ester groups in and derivatives) may influence reactivity or binding to biological targets, such as enzymes requiring acidic moieties for interaction.

- Chloro and hydroxy groups () introduce electronegative and hydrogen-bonding capabilities, which could enhance target specificity in enzyme inhibition compared to alkyl-substituted derivatives .

Pharmacological and Stability Considerations

- Acid Stability : Hydrochloride salts, such as Nicardipine Hydrochloride (), exhibit stability under acidic conditions, a critical property for oral drug formulations. This implies that 6-ethyl-2-methylpyridine-3-carboxylic acid hydrochloride may also maintain integrity in gastrointestinal environments .

- Enzyme Inhibition Potential: Structurally similar hydrochloride salts, including Tranylcypromine hydrochloride and Raloxifene hydrochloride (), demonstrate inhibitory activity against viral proteases or metabolic enzymes. This suggests the target compound could be repurposed for antiviral or metabolic disease applications .

Biological Activity

6-Ethyl-2-methylpyridine-3-carboxylic acid; hydrochloride is a pyridine derivative with potential biological activities, particularly in pharmacology and biochemistry. Its unique structure, featuring both ethyl and methyl substituents on the pyridine ring, enhances its solubility and reactivity with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 6-Ethyl-2-methylpyridine-3-carboxylic acid; hydrochloride is CHClNO. The compound belongs to the class of pyridine carboxylic acids, known for their diverse applications in pharmaceuticals and agrochemicals. The hydrochloride form increases its aqueous solubility, making it suitable for various biological assays and applications.

The biological activity of 6-Ethyl-2-methylpyridine-3-carboxylic acid; hydrochloride can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating biochemical pathways essential for cellular function.

- Receptor Interaction : It can serve as a ligand for various receptors, influencing signaling pathways that regulate cell growth and metabolism.

Biological Activity

Research has indicated several biological activities associated with 6-Ethyl-2-methylpyridine-3-carboxylic acid; hydrochloride:

-

Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (mg/mL) Escherichia coli 0.0195 Bacillus mycoides 0.0048 Staphylococcus aureus 0.0098 Candida albicans 0.039 - Antifungal Activity : The compound also shows potential antifungal effects, particularly against common pathogens like C. albicans .

- Pharmacological Applications : The compound is being investigated for its role in drug development targeting neurological disorders and cancer therapies due to its ability to modulate specific biological pathways .

Case Studies

Several studies have explored the biological activity of related pyridine derivatives, providing insights into the potential applications of 6-Ethyl-2-methylpyridine-3-carboxylic acid; hydrochloride:

- Study on Antimicrobial Properties : A study evaluated various pyridine derivatives, including this compound, showing significant antimicrobial activity against a range of pathogens. The results highlighted the importance of structural variations in influencing bioactivity .

- In Vivo Studies : Research involving animal models has demonstrated the efficacy of compounds structurally similar to 6-Ethyl-2-methylpyridine-3-carboxylic acid; hydrochloride in preventing disease progression in conditions such as cancer and infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.